![molecular formula C7H8O3 B13565953 2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexane ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopropane derivatives, which undergo ring-opening reactions followed by cyclization to form the desired bicyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to achieve efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .
Vergleich Mit ähnlichen Verbindungen
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
Bicyclo[3.1.0]hexane-1-carboxylic acid: Lacks the ketone group present in 2-oxobicyclo[3.1.0]hexane-1-carboxylic acid.
Uniqueness: this compound is unique due to its specific structural features, including the position of the ketone and carboxylic acid groups.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-oxobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-2-1-4-3-7(4,5)6(9)10/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
WMGINUQNVJAOAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


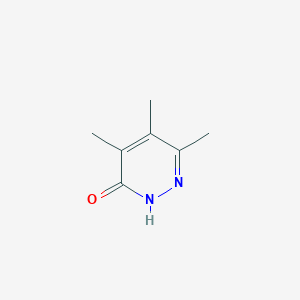
![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
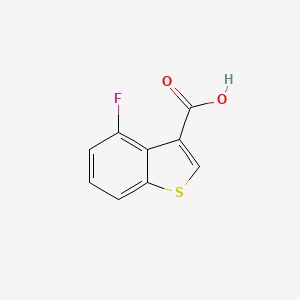
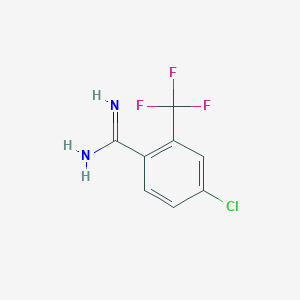
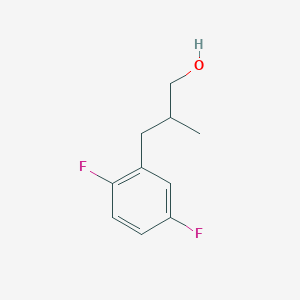
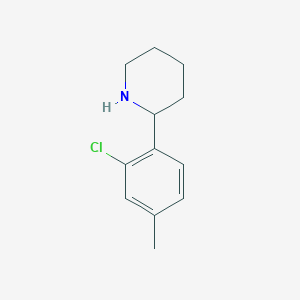
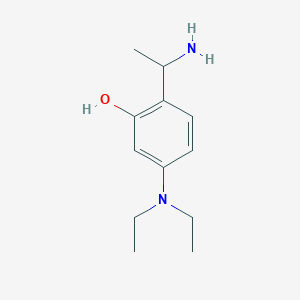



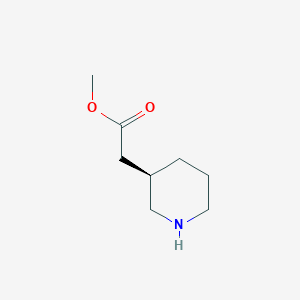

![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
